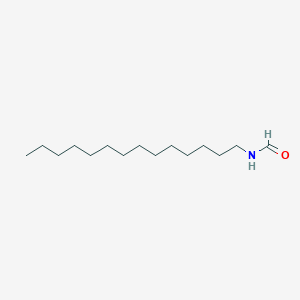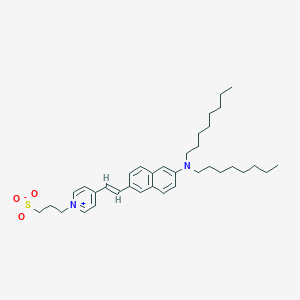
Di-8-ANEPPS
描述
These dyes are sensitive to changes in membrane potential and are widely used in the study of excitable cells, such as neurons and cardiac cells . Di-8-ANEPPS is particularly valued for its ability to detect submillisecond changes in membrane potential, making it a crucial tool in electrophysiological studies .
科学研究应用
Di-8-ANEPPS has a wide range of applications in scientific research:
Chemistry: Used as a probe to study membrane dynamics and interactions.
Biology: Employed in live-cell imaging to monitor changes in membrane potential in neurons and cardiac cells.
Medicine: Utilized in research on neurological disorders and cardiac function.
Industry: Applied in the development of biosensors and diagnostic tools .
作用机制
Di-8-ANEPPS operates by changing its fluorescence properties in response to alterations in the surrounding electric field. This change is due to a shift in its electronic structure, which affects its excitation and emission spectra. The dye binds to the lipid bilayer of cell membranes, allowing it to detect changes in membrane potential with high sensitivity .
Similar Compounds:
Di-4-ANEPPS: Another member of the ANEP dye family, used for similar applications but with different spectral properties.
Di-2-ANEPEQ: A water-soluble ANEP dye, suitable for different experimental conditions
Uniqueness of this compound: this compound is unique due to its high lipophilicity, which allows it to remain in the outer leaflet of the cell membrane for extended periods. This property makes it particularly useful for long-term studies of membrane potential changes .
未来方向
Di-8-ANEPPS is a powerful tool to study biological membranes . Its fluorescence is affected by changes in the membrane potential and other factors, requiring extensive calibration to extract meaningful quantitative results . Therefore, future research could focus on improving the calibration process and exploring new applications of this dye.
生化分析
Biochemical Properties
Di-8-ANEPPS operates by means of a change in their electronic structure, and consequently their fluorescence properties, in response to a change in the surrounding electric field . This optical response is sufficiently fast to detect transient (millisecond) potential changes in excitable cells, including single neurons, cardiac cells, and intact brains . The magnitude of their potential-dependent fluorescence change is often small .
Cellular Effects
This compound has been shown to interact with the lipid bilayer of cell membranes . It has been used to measure transmembrane potentials statically and dynamically . The dye is less susceptible to internalization than di-4-ANEPPS, permitting extended observation .
Molecular Mechanism
This compound operates by means of a change in their electronic structure, and consequently their fluorescence properties, in response to a change in the surrounding electric field . These dyes display a potential-dependent shift in their excitation spectra, thus permitting the quantitation of membrane potential using excitation ratio measurements .
Temporal Effects in Laboratory Settings
This compound has been shown to be less susceptible to internalization than di-4-ANEPPS, permitting extended observation This suggests that this compound may be more stable over time in laboratory settings
Transport and Distribution
This compound is introduced into cells by direct addition of stock solution to cell culture medium . It is soluble in ethanol, DMSO, and DMF
Subcellular Localization
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Di-8-ANEPPS involves the reaction of 4-(2-(6-(dioctylamino)-2-naphthyl)vinyl)pyridine with 1,3-propanesultone. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions: Di-8-ANEPPS primarily undergoes reactions related to its fluorescent properties. These include:
Fluorescence Quenching: Interaction with quenching agents can reduce its fluorescence intensity.
Photobleaching: Prolonged exposure to light can lead to the degradation of its fluorescent properties
Common Reagents and Conditions:
Solvents: Ethanol, DMSO, and dimethylformamide (DMF) are commonly used solvents.
Quenching Agents: Various ions and molecules can act as quenching agents, affecting the fluorescence of this compound
Major Products: The primary product of interest is the fluorescent this compound bound to cellular membranes, which is used for imaging and measuring membrane potential changes .
属性
IUPAC Name |
3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52N2O3S/c1-3-5-7-9-11-13-25-38(26-14-12-10-8-6-4-2)36-21-20-34-30-33(18-19-35(34)31-36)17-16-32-22-27-37(28-23-32)24-15-29-42(39,40)41/h16-23,27-28,30-31H,3-15,24-26,29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFSUSNUALIXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424766 | |
| Record name | Di-8-ANEPPS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157134-53-7 | |
| Record name | Di-8-ANEPPS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



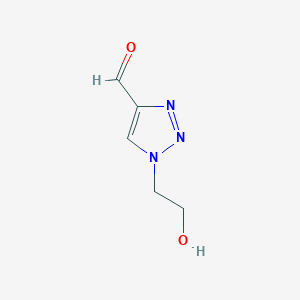

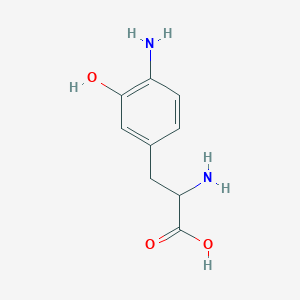
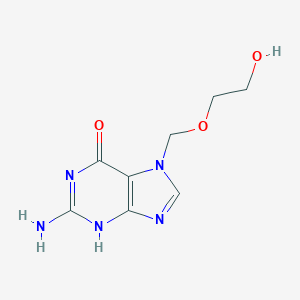
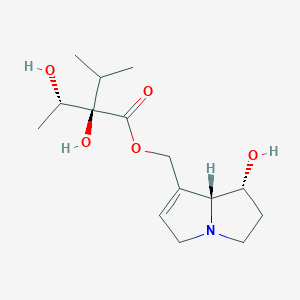
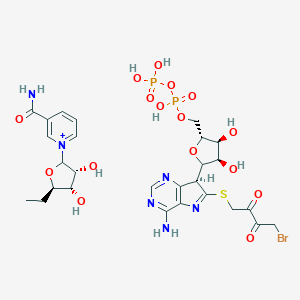
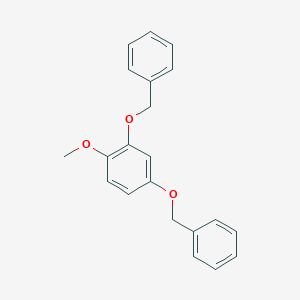
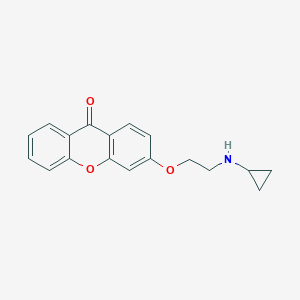
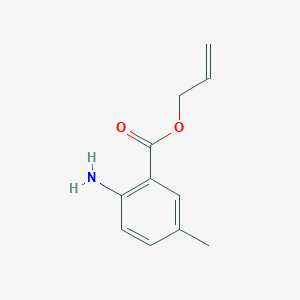
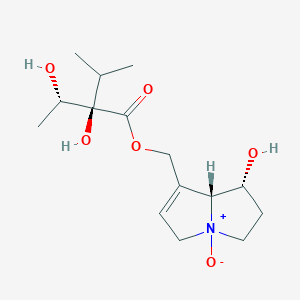
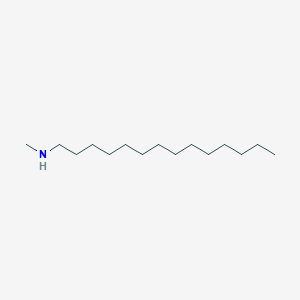
![1-Azabicyclo[3.2.1]octane-5-carboxaldehyde](/img/structure/B129478.png)
![1,1'-(1,2-Ethanediyl)bis[1-methyl-silane]](/img/structure/B129488.png)
